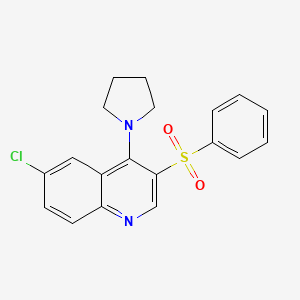

3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

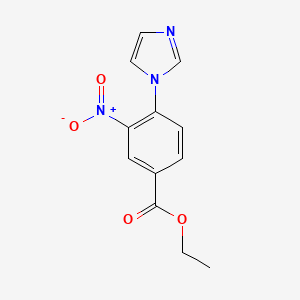

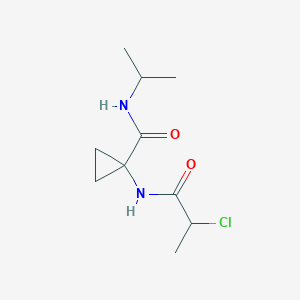

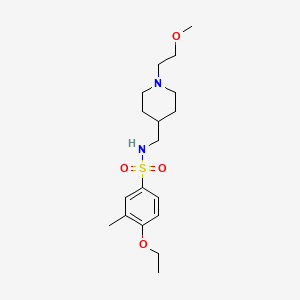

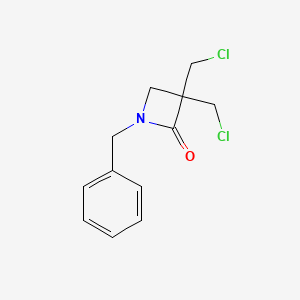

The compound “3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline” is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Organic Synthesis and Heterocyclic Chemistry

Quinoline derivatives are pivotal in organic synthesis and the development of heterocyclic compounds. For instance, the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(Phenylsulfonyl)benzohydrazonoyl chloride and pyridines showcases the versatility of quinoline frameworks in synthesizing complex heterocycles with potential biological activities (Ito, Kakehi, Matsuno, & Yoshida, 1980). Such methodologies can be pivotal for creating novel quinoline derivatives with enhanced properties.

Anticancer Research

Quinoline derivatives have been extensively studied for their anticancer properties. Quinoline and its analogs inhibit various biological targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms, making them valuable in cancer drug discovery and development (Solomon & Lee, 2011). These findings suggest that modifications on the quinoline scaffold, similar to the introduction of a benzenesulfonyl group, could lead to compounds with potential anticancer activities.

Antimicrobial Applications

The synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlight the antimicrobial potential of quinoline compounds. These derivatives exhibited significant activity against Gram-positive bacteria, suggesting that quinoline-based compounds, including those with benzenesulfonyl modifications, could serve as lead structures for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Corrosion Inhibition

Quinoline derivatives also find applications as corrosion inhibitors. Their ability to form stable chelating complexes with metal surfaces through coordination bonding makes them effective in protecting metals against corrosion, offering potential for industrial applications in metal preservation and maintenance (Verma, Quraishi, & Ebenso, 2020).

Fluorescent Probes for DNA Detection

Novel benzimidazo[1,2-a]quinolines substituted with various nuclei have been synthesized and shown to exhibit significant fluorescence emission intensity in the presence of ct-DNA. This suggests their potential application as DNA-specific fluorescent probes, which could be crucial for biochemical assays, molecular diagnostics, and research applications (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is widely applied in carbon–carbon bond forming reactions, could be involved in the synthesis of such compounds .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to exhibit various biological activities .

Action Environment

The stability and reactivity of such compounds can be influenced by factors such as temperature, ph, and the presence of other chemical entities .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S/c20-14-8-9-17-16(12-14)19(22-10-4-5-11-22)18(13-21-17)25(23,24)15-6-2-1-3-7-15/h1-3,6-9,12-13H,4-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELFOTPDHUMVJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-chloro-4-(pyrrolidin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)

![N-Methyl-N-[2-[methyl-[[4-(trifluoromethoxy)phenyl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2822969.png)

![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2822976.png)

![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2822990.png)